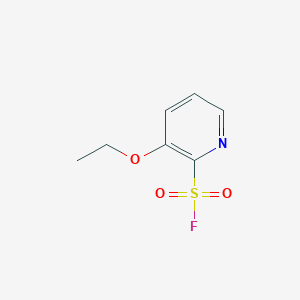

3-Ethoxypyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Prosthetic Labeling of Peptides and Proteins

3-Ethoxypyridine-2-sulfonyl fluoride has shown utility in the development of radiopharmaceuticals, particularly in the prosthetic labeling of peptides and proteins for positron emission tomography (PET). For example, FPyME, a fluoropyridine-based maleimide reagent, was designed for this purpose, demonstrating efficient conjugation with thiol functions on peptides and proteins. This strategy allows for selective labeling, enhancing the development of peptide- and protein-based radiopharmaceuticals for PET imaging applications (de Bruin et al., 2005).

Synthesis of Fluorinated Compounds

Another application involves the use of sulfonyl fluoride precursors in the synthesis of fluorinated compounds. For instance, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone has been utilized as a precursor for the production of F-18 16α-fluoroestradiol, showcasing the role of sulfonyl fluoride derivatives in facilitating nucleophilic fluorination reactions. This process yields high incorporation rates of fluoride, indicating its efficacy in the synthesis of fluorinated radiotracers for medical imaging (Lim et al., 1996).

Development of New Sulfonyl Fluoride Reagents

New sulfonyl fluoride reagents have been developed to expand the toolkit of synthetic chemistry. For example, (E)-2-methoxyethene-1-sulfonyl fluoride has been applied in constructing enaminyl sulfonyl fluorides, offering atom-economical access to diverse N-ESF under mild and environmentally benign conditions. This underscores the role of sulfonyl fluoride derivatives in facilitating the synthesis of novel chemical entities (Liu et al., 2023).

Electrosynthesis Applications

Sulfonyl fluorides play a significant role in electrosynthesis, where novel methods for their preparation have been explored. For instance, an electrochemical approach has been reported for the synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride. This method highlights the versatility and environmental friendliness of sulfonyl fluoride synthesis, broadening its applicability in various chemical syntheses (Laudadio et al., 2019).

Safety and Hazards

3-Ethoxypyridine-2-sulfonyl fluoride is classified as dangerous with the hazard statement H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

3-ethoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZIWGAZBGPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)